3-(4-ethylphenyl)-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-ethylphenyl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, which is a five-membered heterocycle containing two nitrogen atoms. The presence of both ethyl and hydroxyphenyl groups adds to its chemical diversity and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-ethylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-hydroxyacetophenone under acidic conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the pyrazole ring can be reduced to form alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group yields quinones, while reduction of the carbonyl group results in alcohols.
Scientific Research Applications
3-(4-ethylphenyl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyphenyl group may participate in hydrogen bonding, while the pyrazole ring can engage in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenyl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(4-chlorophenyl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
Compared to similar compounds, 3-(4-ethylphenyl)-N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide exhibits unique properties due to the presence of the ethyl group. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C20H20N4O2 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-(4-ethylphenyl)-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O2/c1-3-14-4-6-16(7-5-14)18-12-19(23-22-18)20(26)24-21-13(2)15-8-10-17(25)11-9-15/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+ |
InChI Key |
QXZFJTXAYRJYFQ-FYJGNVAPSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)O |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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